Benzyl trihydrogen diphosphate

chemoenzymatic synthesis prenyltransferase regioselective benzylation

Benzyl trihydrogen diphosphate (CAS 19859-87-1, molecular formula C7H10O7P2, molecular weight 268.10) is a monobenzyl ester of pyrophosphoric acid, characterized by a phosphoanhydride bond linking two phosphate groups with a single benzyl substituent. The SMILES notation O=P(O)(O)OP(=O)(O)OCc1ccccc1 confirms the presence of a free phosphoric acid moiety adjacent to a benzyl-protected phosphate, distinguishing it from fully esterified tetrabenzyl pyrophosphate (CAS 990-91-0).

Molecular Formula C7H10O7P2
Molecular Weight 268.10 g/mol
Cat. No. B12953781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl trihydrogen diphosphate
Molecular FormulaC7H10O7P2
Molecular Weight268.10 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COP(=O)(O)OP(=O)(O)O
InChIInChI=1S/C7H10O7P2/c8-15(9,10)14-16(11,12)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)(H2,8,9,10)
InChIKeyGWAOFSOXGNJTAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl Trihydrogen Diphosphate: CAS 19859-87-1 Molecular Profile and Basic Procurement Characteristics


Benzyl trihydrogen diphosphate (CAS 19859-87-1, molecular formula C7H10O7P2, molecular weight 268.10) is a monobenzyl ester of pyrophosphoric acid, characterized by a phosphoanhydride bond linking two phosphate groups with a single benzyl substituent . The SMILES notation O=P(O)(O)OP(=O)(O)OCc1ccccc1 confirms the presence of a free phosphoric acid moiety adjacent to a benzyl-protected phosphate, distinguishing it from fully esterified tetrabenzyl pyrophosphate (CAS 990-91-0) . This compound serves as both a phosphorylating reagent and a substrate for specific prenyltransferase enzymes, with utility in chemoenzymatic synthesis and mechanistic phosphorylation studies.

Why Benzyl Trihydrogen Diphosphate Cannot Be Simply Replaced by Other Alkyl Pyrophosphates or Monophosphates in Enzymatic and Synthetic Workflows


Despite superficial structural similarity among alkyl pyrophosphates, benzyl trihydrogen diphosphate exhibits distinct behavior in both enzymatic and synthetic contexts that precludes simple substitution. In prenyltransferase-catalyzed reactions, benzyl diphosphate directs regiospecific C-5 benzylation of tryptophan, whereas the natural substrate dimethylallyl diphosphate (DMAPP) yields C-4 prenylation [1]. In Lewis acid-catalyzed phosphorylation, the benzyl protecting group offers orthogonal deprotection chemistry (hydrogenolysis) incompatible with methyl or ethyl ester strategies, making it the preferred choice for multi-step syntheses requiring late-stage phosphate unmasking [2]. Furthermore, alkyl phosphates such as benzyl phosphate exhibit fundamentally different hydrolysis transition states compared to aryl phosphates, with implications for both chemical stability and enzymatic recognition [3]. These differences necessitate product-specific evaluation rather than class-level substitution.

Quantitative Differentiation of Benzyl Trihydrogen Diphosphate Against Closest Analogs: Head-to-Head and Cross-Study Evidence


Regiospecific C-5 Benzylation via FgaPT2: Benzyl Diphosphate Versus Dimethylallyl Diphosphate (DMAPP)

Benzyl diphosphate is accepted as an alkyl donor by the fungal dimethylallyl transferase FgaPT2, yielding regiospecific C-5 benzylation of L-tryptophan. In contrast, the natural substrate dimethylallyl diphosphate (DMAPP) directs prenylation exclusively at the C-4 position of the indole ring. This regiochemical divergence represents a switch in substitution position driven solely by the choice of pyrophosphate donor, confirmed by NMR and MS analysis of isolated products [1].

chemoenzymatic synthesis prenyltransferase regioselective benzylation

Enzyme Selectivity: FgaPT2 Conversion Efficiency for Benzyl Diphosphate Versus Other Prenyltransferases

HPLC analysis demonstrated that benzyl diphosphate was accepted by FgaPT2 with a conversion of 58.1% under standard assay conditions. In contrast, four other prenyltransferases tested (5-DMATS, 7-DMATS, AnaPT, and CdpNPT) exhibited only trace conversion yields between 1% and 3% for the same benzyl donor. Several additional enzymes from the DMATS superfamily produced no detectable product [1]. This stark difference in enzyme compatibility underscores the unique fit of benzyl diphosphate within the FgaPT2 active site.

enzyme specificity biocatalysis dimethylallyl tryptophan synthase

Substrate Scope Breadth: Conversion Yields of Benzyl Diphosphate Across Tryptophan Derivatives via FgaPT2

Benzyl diphosphate demonstrated broad acceptance across a panel of 26 tryptophan derivatives by FgaPT2, with conversion yields ranging from 0.8% (5-methyl-DL-tryptophan) to 54.4% (L-abrine). At least 16 of 26 tested derivatives yielded detectable product. Total conversions for preparative-scale reactions reached 35.5% to 82.5% for select substrates [1]. This breadth contrasts with DMAPP, where substrate scope is well-established but regiospecificity is restricted to C-4.

substrate promiscuity chemoenzymatic diversification indole alkaloid synthesis

Lewis Acid-Catalyzed Phosphorylation Efficiency: Tetrabenzyl Pyrophosphate Versus Other Alkyl Pyrophosphates

Tetrabenzyl pyrophosphate (the fully benzyl-protected analog) achieves 54% to >98% conversion and 50% to 97% isolated yields in Ti(OtBu)4-catalyzed phosphorylation of primary and secondary alcohols [1]. While methyl, ethyl, and allyl pyrophosphates are also effective under identical Lewis acid conditions, the benzyl variant offers a critical advantage: orthogonal deprotection via catalytic hydrogenolysis, enabling phosphate unmasking without acid- or base-labile functional group interference [1]. This differentiates benzyl pyrophosphate from methyl or ethyl esters, which require harsher or less selective cleavage conditions.

phosphorylation Lewis acid catalysis protecting group strategy

Hydrolysis Transition State Differentiation: Alkyl (Benzyl-Type) Versus Aryl Phosphate Monoesters

18O kinetic isotope effect studies reveal that m-nitrobenzyl phosphate (representative alkyl phosphate monoester monoanion) exhibits significantly less P–O bond fission in the rate-limiting transition state compared to p-nitrophenyl phosphate (representative aryl phosphate). The leaving group pKa values differ substantially: 14.9 for m-nitrobenzyl phosphate versus 7.14 for p-nitrophenyl phosphate [1]. This mechanistic divergence means that alkyl phosphates hydrolyze via a pathway involving pre-equilibrium proton transfer from the phosphoryl group to the ester oxygen, fundamentally distinct from the concerted mechanism favored by aryl phosphates.

phosphate hydrolysis transition state analysis kinetic isotope effects

Regiospecificity Retention Across Prenyltransferase Families: Benzyl Diphosphate with TyrPT and SirD Versus DMAPP

Benzyl diphosphate is accepted by two tyrosine O-prenyltransferases, TyrPT from Aspergillus niger and SirD from Leptosphaeria maculans, with retention of C-4 regiospecificity on tyrosine derivatives—identical to the prenylation position observed with natural DMAPP [1]. This contrasts with the C-5 switch observed with FgaPT2, demonstrating that benzyl diphosphate regiospecificity is enzyme-dependent rather than intrinsic. The acceptance of benzyl diphosphate by TyrPT and SirD, alongside methylallyl and 2-pentenyl diphosphate, confirms that benzyl diphosphate is not a single-enzyme curiosity but a broadly applicable unnatural donor across the DMATS superfamily.

tyrosine O-prenyltransferase DMATS superfamily substrate promiscuity

Optimal Application Scenarios for Benzyl Trihydrogen Diphosphate Based on Quantitative Evidence


Chemoenzymatic Synthesis of C-5 Benzylated Indole Alkaloid Libraries

Utilize benzyl diphosphate with recombinant FgaPT2 to access regiospecific C-5 benzylated tryptophan derivatives with conversions up to 58.1% (analytical) and total conversions up to 82.5% (preparative) [1]. This approach enables construction of non-natural indole alkaloid libraries that are inaccessible via DMAPP-dependent C-4 prenylation pathways. Suitable for medicinal chemistry groups pursuing structure–activity relationship studies on prenylated natural product scaffolds.

Mild Phosphorylation of Alcohols with Orthogonal Deprotection Strategy

Employ tetrabenzyl pyrophosphate under Ti(OtBu)4 Lewis acid catalysis for phosphorylation of primary and secondary alcohols, achieving 54%–>98% conversion with 50%–97% isolated yields [2]. The benzyl protecting group enables subsequent deprotection via catalytic hydrogenolysis, compatible with acid- and base-sensitive substrates. Preferred over methyl or ethyl pyrophosphates when late-stage phosphate unmasking is required in multi-step prodrug synthesis.

Tyrosine Derivative Benzylation via TyrPT or SirD Biocatalysis

Benzyl diphosphate serves as an unnatural benzyl donor for tyrosine O-prenyltransferases TyrPT and SirD, producing C-4 O- or N-benzylated tyrosine derivatives with retention of native regiospecificity [3]. Suitable for generating benzylated tyrosine analogs for probing protein–protein interactions or developing modified peptide therapeutics.

Mechanistic Studies of Phosphate Ester Hydrolysis Using Alkyl Phosphate Models

Benzyl phosphate and its pyrophosphate analog provide alkyl phosphate models with high leaving group pKa (~14.9 for the benzyl alkoxide), enabling mechanistic investigation of phosphoryl transfer transition states distinct from those of aryl phosphates (pKa ~7.14) [4]. Relevant for enzymology laboratories studying phosphatase mechanisms or developing phosphate prodrugs with tailored hydrolytic stability.

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